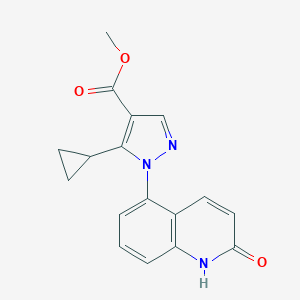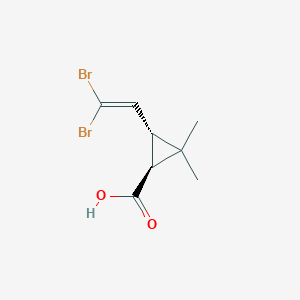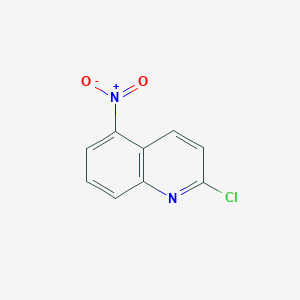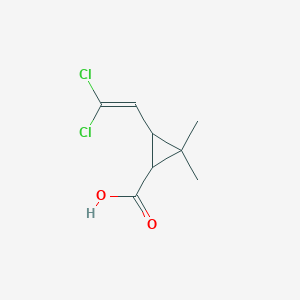![molecular formula C18H21ClN4O B041754 Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- CAS No. 65514-71-8](/img/structure/B41754.png)
Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions and can yield compounds with significant biological activities. For example, one method for synthesizing a related piperazine compound involved a modified Claisen ester condensation reaction, followed by several other reaction steps, achieving an overall yield of 34.3% (Wang, Fawwaz, & Heertum, 1995). Another synthesis approach for 4-[(4-chlorophenyl)(phenyl) methyl] piperazine-1-yl derivatives used various reactions, including IR, 1HNMR, and Mass spectral data for structural elucidation (J.V.Guna, V.N.Patolia, A.U.Patel, & D.M.Purohit, 2009).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using various spectroscopic techniques. For instance, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed through IR and 1H-NMR spectroscopy, highlighting the compound's specific molecular features (Z. Quan, 2006).
Chemical Reactions and Properties
Piperazine compounds can undergo a range of chemical reactions, contributing to their diverse properties. For example, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides were prepared for testing against schistosomiasis, demonstrating the chemical versatility of piperazine derivatives (Y. Tung, 1957).
Physical Properties Analysis
The physical properties of piperazine compounds, such as crystalline forms and hydrogen-bonding networks, can be studied through techniques like X-ray crystallography. For instance, the hydrogen-bond association of a particular piperazine-2,5-dione was examined, revealing different polymorphic crystalline forms (Robin A Weatherhead-Kloster, H. Selby, Walter B Miller Iii, & E. Mash, 2005).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including their reactivity and potential biological activities, are notable. For instance, some piperazine derivatives exhibited antimicrobial activities against various bacteria and fungi, demonstrating their potential as therapeutic agents (M. D. Savaliya, J.G.Dobaria, V.N.Patolia, A.U.Patel, & D.M.Purohit, 2009).
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Applications
- Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .
- Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
- Piperazine is one of the most frequently found scaffolds in small-molecule FDA-approved drugs .
- The piperazine ring is the key structural motif in several blockbuster drugs, including Gleevec (Imatinib) and Viagra (Sildenafil) .
-
Synthesis of Piperazines
- Numerous methods have been reported for the synthesis of substituted piperazines .
- The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- A general approach to the synthesis of piperazines bearing substituents at carbon and nitrogen atoms utilizing primary amines and nitrosoalkenes as synthons was developed .
- The method relies on sequential double Michael addition of nitrosoalkenes to amines to give bis (oximinoalkyl)amines, followed by stereoselective catalytic reductive cyclization of the oxime groups .
-
Antimicrobial Polymers
- Piperazine-based antimicrobial polymers are a promising area of research .
- These polymers are used in several areas, including the biomedical sector, healthcare products, water purification systems, and food packaging .
- The piperazine polymer was prepared by the straight-forward reaction of piperazine with ethylenediaminetetraacetic dianhydride (EDTAD) .
- The piperazine polymer exhibited significant antimicrobial activity against E. coli and S. aureus in comparison with standard antibacterial ciprofloxacin .
-
Synthesis of Chiral Piperazines
-
Cyclocondensation Reactions
-
Drug Discovery
- The piperazine molecule has been classified as a privileged structural motif in drug discovery .
- It is a six-membered heterocyclic compound with the chemical formula C4H10N2 and is also called hexahydropyrazine .
- Piperazine was first used in the treatment of gout disease in the 19th century, and later on molecules obtained by modifying the piperazine moiety were used in the treatment of intestinal infections .
- In the early 20th century, numerous researchers synthesized piperazine and substituted piperazine molecules, which were important pharmacophores found in numerous marketed drugs such as antibiotics, anticancer, antimicrobial, antipsychotics, and antidepressants .
- Piperazine was majorly found in the second generation antibiotic drugs and was extended up to sixth generation antibiotics .
- A recent statistical analysis of the substructure has shown that piperazine is the third most frequently used N-heterocycle (ranked right behind piperidine and pyridine) in pharmaceutical small molecule drugs .
Safety And Hazards
Eigenschaften
IUPAC Name |
[2-(2-amino-4-chloroanilino)phenyl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-22-8-10-23(11-9-22)18(24)14-4-2-3-5-16(14)21-17-7-6-13(19)12-15(17)20/h2-7,12,21H,8-11,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTYMTKNSABJKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC3=C(C=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511057 | |
| Record name | [2-(2-Amino-4-chloroanilino)phenyl](4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- | |
CAS RN |
65514-71-8 | |
| Record name | [2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65514-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-((2-Amino-4-chlorophenyl)amino)phenyl)(4-methyl-1-piperazinyl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065514718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-(2-Amino-4-chloroanilino)phenyl](4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanone, [2-[(2-amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-((2-AMINO-4-CHLOROPHENYL)AMINO)PHENYL)(4-METHYL-1-PIPERAZINYL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G48ZX6Q5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




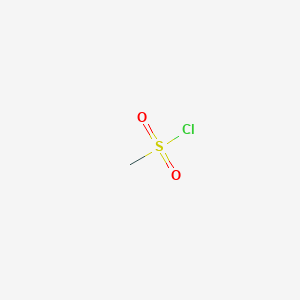





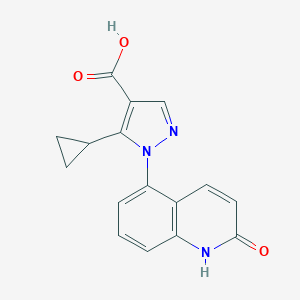
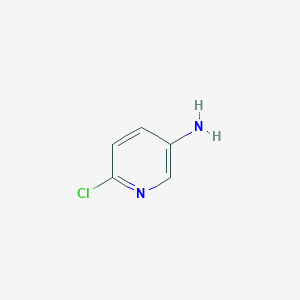
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B41696.png)
